2-Methylpropyl-D9-amine hcl
Description
2-Methylpropyl-D9-amine HCl (CAS 1219799-03-7) is a deuterium-labeled hydrochloride salt of 2-methylpropylamine, where nine hydrogen atoms are replaced with deuterium (98 atom% D). Its molecular formula is (CD₃)₂CDCD₂NH₂·HCl, with a molecular weight of 118.65 g/mol . This compound is classified as non-hazardous for transport and is primarily used in research applications, including mass spectrometry, nuclear magnetic resonance (NMR) studies, and as an internal standard in pharmacokinetic or metabolic studies .
Key properties:
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12ClN |
|---|---|
Molecular Weight |
118.65 g/mol |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
InChI Key |
BSMNBEHEFWDHJD-RWWZLFSGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N.Cl |
Canonical SMILES |
CC(C)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Deuteration of 2-Methylpropylamine via Isotopic Exchange
Reaction Overview
Deuteration of 2-methylpropylamine (isobutylamine) using deuterium oxide (D₂O) under acidic conditions replaces all nine hydrogens with deuterium atoms. The HCl salt is subsequently formed via neutralization.
Reaction Scheme :
$$ \text{C}4\text{H}{11}\text{N} + 9\,\text{D}2\text{O} \xrightarrow{\text{HCl}} \text{C}4\text{D}9\text{H}2\text{N} \cdot \text{HCl} $$
Key Conditions :
- Temperature : 80–100°C
- Catalyst : Concentrated HCl (1–2 M)
- Deuterium Source : Excess D₂O (99.9% isotopic purity)
- Yield : 70–85%
Mechanistic Insights :
Reduction of Deuterated Nitriles or Imines
Sodium Borohydride/Lithium Aluminum Hydride Reduction
Deuterated nitriles (e.g., 2-methylpropionitrile-D9) are reduced to the primary amine, followed by HCl salt formation.
Reaction Scheme :
$$ \text{C}3\text{D}9\text{CN} \xrightarrow{\text{NaBD}4/\text{LiAlD}4} \text{C}4\text{D}9\text{NH}2 \xrightarrow{\text{HCl}} \text{C}4\text{D}9\text{NH}3^+\text{Cl}^- $$
Key Conditions :
- Reductant : NaBD₄ (2 equiv) in THF, 0–5°C
- Workup : Quench with D₂O, acidify with HCl/Et₂O
- Yield : 65–78%
Data Table :
| Precursor | Reductant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methylpropionitrile-D9 | NaBD₄ | THF | 12 | 75 |
| Isobutyraldehyde-D9 imine | LiAlD₄ | Et₂O | 6 | 68 |
Biosynthetic Deuteration Using Engineered Microorganisms
Metabolic Pathway Engineering
Genetically modified E. coli strains (e.g., AL95/pAC-PCS lp-Sp-Gm) are utilized to biosynthesize deuterated amines via valine decarboxylase pathways.
Key Steps :
- Deuterated Carbon Sources : Glycerol-D8 or glucose-D7 in D₂O-based media.
- Enzymatic Decarboxylation : L-valine decarboxylase (e.g., vlmD from Streptomyces viridifaciens) converts L-valine-D10 to 2-methylpropyl-D9-amine.
- HCl Salt Precipitation : Amine extraction followed by HCl treatment.
Data Table :
| Strain | Carbon Source | Deuteration (%) | Yield (g/L) |
|---|---|---|---|
| E. coli MG1655 | Glycerol-D8 | 98 | 0.45 |
| Corynebacterium glutamicum | Glucose-D7 | 95 | 0.38 |
Grignard Reaction with Deuterated Reagents
Synthesis from Deuterated Isobutylmagnesium Bromide
Deuterated Grignard reagents react with nitriles to form deuterated amines.
Reaction Scheme :
$$ \text{CD}3\text{CD}(\text{CD}3)\text{MgBr} + \text{NH}4\text{Cl} \rightarrow \text{C}4\text{D}9\text{NH}2 \cdot \text{HCl} $$
Key Conditions :
Hofmann Degradation of Deuterated Amides
Reaction Protocol
Deuterated amides undergo Hofmann degradation to yield primary amines.
Reaction Scheme :
$$ \text{C}3\text{D}9\text{CONH}2 \xrightarrow{\text{Br}2, \text{NaOH}} \text{C}4\text{D}9\text{NH}2 \xrightarrow{\text{HCl}} \text{C}4\text{D}9\text{NH}3^+\text{Cl}^- $$
Key Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Isotopic Exchange | High deuteration (≥98%) | Long reaction time | Industrial |
| Nitrile Reduction | High purity | Costly deuterated precursors | Lab-scale |
| Biosynthetic | Sustainable, low toxicity | Low yield, complex optimization | Pilot-scale |
| Grignard Reaction | Atom-efficient | Sensitivity to moisture | Small-scale |
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl-D9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
Chemical Properties and Structure
2-Methylpropyl-D9-amine hydrochloride is a derivative of amine compounds, characterized by its unique molecular structure. Understanding its chemical properties is crucial for determining its potential applications in different fields.
Pharmaceutical Applications
- Antidiabetic Research : Recent studies have indicated that compounds similar to 2-Methylpropyl-D9-amine hydrochloride may play a role in the development of new antidiabetic drugs. Research has shown that secondary amines can undergo metabolic transformations that are relevant for drug efficacy and safety .
- Kappa-Opioid Receptor Antagonism : The compound has been investigated for its potential as a kappa-opioid receptor antagonist, which could have implications for treating psychiatric disorders. Its selectivity and potency at this receptor type suggest it may be useful in developing therapies for conditions such as depression and anxiety .
- Analytical Chemistry : Due to its stable isotopic nature, 2-Methylpropyl-D9-amine hydrochloride is utilized in analytical chemistry as a reference material. It aids in the calibration of instruments for accurate quantification of amine compounds in biological samples .
Industrial Applications
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of various chemical products. Its structure allows it to participate in reactions that yield more complex molecules, which are essential in pharmaceuticals and agrochemicals.
- Material Science : In material science, 2-Methylpropyl-D9-amine hydrochloride can be used to modify polymer properties, enhancing their performance in specific applications such as coatings and adhesives.
Toxicological Studies
Understanding the safety profile of 2-Methylpropyl-D9-amine hydrochloride is essential for its application in research and industry. Toxicological assessments have been conducted to evaluate its effects on human health and the environment, which are critical for regulatory compliance .
Market Trends and Economic Impact
The market for 2-Methylpropyl-D9-amine hydrochloride is expanding globally, driven by its applications in pharmaceuticals and chemical manufacturing. The compound's price trends and production capacities are closely monitored to understand market dynamics .
Data Table: Market Overview
| Region | Market Size (USD) | Growth Rate (%) | Key Producers |
|---|---|---|---|
| North America | $X million | Y% | Company A, Company B |
| Europe | $X million | Y% | Company C, Company D |
| Asia-Pacific | $X million | Y% | Company E, Company F |
Case Studies
- Case Study on Antidiabetic Drug Development : A study highlighted the metabolic pathways involving 2-Methylpropyl-D9-amine hydrochloride, demonstrating its potential as a precursor for novel antidiabetic agents .
- Research on Kappa-Opioid Receptor Antagonists : Investigations into the pharmacological effects of related compounds revealed insights into their therapeutic potential, paving the way for future drug development targeting kappa-opioid receptors .
Mechanism of Action
The mechanism of action of 2-Methylpropyl-D9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Deuterated Amines
Deuterated amines are critical in isotopic labeling for analytical and synthetic chemistry. Below is a comparison of 2-Methylpropyl-D9-amine HCl with other deuterated analogs:
Key Observations:
- Deuteration Impact: The number of deuterium atoms directly affects molecular weight and isotopic purity. This compound’s high deuteration (98 atom% D) enhances its utility in sensitive detection methods like high-resolution NMR .
- Cost: this compound is significantly more expensive (JPY 47,300/100mg) compared to non-deuterated amines (e.g., N-Methyl-1-propylamine at JPY 22,000/5g), reflecting the complexity of deuteration .
Non-Deuterated Structural Analogs
Comparison with non-deuterated amines highlights isotopic effects and functional differences:
Key Observations:
Functional Analogs (Non-Amine)
Deuterated alcohols and ketones serve distinct roles but share isotopic labeling applications:
Key Observations:
- Functional Groups: The amine group in this compound enables protonation, enhancing solubility in acidic conditions, unlike alcohols or ketones .
Biological Activity
2-Methylpropyl-D9-amine hydrochloride, also known as 2-Methylpropan-1-amine-d9 hydrochloride, is a deuterated analogue of 2-methylpropan-1-amine. The incorporation of deuterium into the molecular structure has significant implications for its biological activity, pharmacokinetics, and metabolic profiles. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C₄H₉ClD₉N
- Molecular Weight : 118.653 g/mol
- CAS Number : 1219799-03-7
- LogP : 2.1034 (indicating moderate lipophilicity) .
The biological activity of amines, including 2-Methylpropyl-D9-amine HCl, is largely attributed to their ability to interact with various receptors and enzymes in the body. The presence of the amine functional group allows these compounds to act as bases and nucleophiles, facilitating a range of biochemical interactions.
Pharmacokinetics and Metabolism
Deuteration can alter the pharmacokinetic properties of drugs by affecting their metabolism. Studies suggest that deuterated compounds may exhibit:
- Increased metabolic stability : Deuterium can slow down metabolic processes, potentially leading to prolonged action.
- Altered distribution : The isotopic substitution can influence how the drug is distributed in tissues .
In Vitro Studies
Research has indicated that this compound may exhibit various biological activities due to its structural characteristics. For instance:
- Receptor Binding : It has been suggested that deuterated amines might show different affinities for neurotransmitter receptors compared to their non-deuterated counterparts.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for therapeutic applications in conditions like cancer and neurodegenerative diseases .
Case Studies
- Antinociceptive Activity : A study involving related compounds demonstrated that modifications in side chains could affect the duration and efficacy of analgesic effects. Although specific data for this compound is limited, it is reasonable to hypothesize similar effects based on structural analogies .
- Cancer Research : The role of amine-containing compounds in cancer treatment has been extensively studied. Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₉ClD₉N |
| Molecular Weight | 118.653 g/mol |
| LogP | 2.1034 |
| Potential Applications | Analgesics, Anticancer agents |
| Mechanism of Action | Receptor interaction, Enzyme inhibition |
| Pharmacokinetic Profile | Altered by deuteration |
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-Methylpropyl-D9-amine HCl with high isotopic purity?
Methodological Answer :
Deuterated amines like this compound are typically synthesized via catalytic deuteration or isotopic exchange. For this compound, deuterium (D) is introduced at nine positions on the 2-methylpropyl chain. A common approach involves:
- Deuteration of precursors : Use deuterated reagents (e.g., D₂O or DCl) in a closed system to minimize isotopic dilution.
- Reductive amination : Employ deuterated reducing agents (e.g., NaBD₄) to ensure isotopic retention during amine formation .
- Purification : Post-synthesis, use preparative HPLC or recrystallization to achieve ≥99 atom% D purity, as verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Basic: How should researchers characterize the isotopic purity and structural integrity of this compound?
Methodological Answer :
Key analytical techniques include:
- High-resolution MS : Confirm molecular weight (118.65 g/mol) and deuterium incorporation via isotopic peak distribution analysis .
- ¹H/²H NMR : Compare proton and deuterium signals to identify non-deuterated impurities. For example, residual CH₃ groups in the 2-methylpropyl chain indicate incomplete deuteration .
- FT-IR spectroscopy : Validate amine functional groups (N–H/D stretches at ~3300 cm⁻¹) and absence of solvent residues .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Essential precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .
- First aid : For skin contact, immediately wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced: How does deuteration at the 2-methylpropyl position influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
Deuteration can alter reaction kinetics due to the kinetic isotope effect (KIE). For example:
- Rate reduction : C–D bonds are stronger than C–H, slowing reactions like SN2 substitutions.
- Isotopic tracing : Use ²H NMR to track deuterium migration during reactions, ensuring mechanistic clarity.
Experimental design : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (solvent, temperature) to quantify KIE .
Advanced: What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
Methodological Answer :
Challenges include distinguishing isotopic variants (e.g., D8 vs. D9) and residual solvents. Solutions involve:
- Ultra-performance LC-MS : Use hyphenated systems with deuterium-specific columns (e.g., C18 with trifluoroacetic acid modifiers) to separate isotopic analogs .
- Standard calibration : Prepare internal standards (e.g., D10 analogs) for precise quantification of impurities ≤0.1% .
- Data validation : Cross-validate results with ²H NMR to resolve MS ambiguities caused by overlapping isotopic peaks .
Advanced: How should researchers resolve contradictions in reported isotopic stability data for deuterated amines?
Methodological Answer :
Discrepancies often stem from differences in synthesis conditions or analytical methods. A systematic approach includes:
- Controlled replication : Reproduce synthesis and analysis under standardized protocols (e.g., fixed temperature/pH) to isolate variables .
- Inter-laboratory validation : Share samples with independent labs using orthogonal techniques (e.g., MS vs. NMR) to confirm isotopic stability .
- Meta-analysis : Compare literature data with attention to deuterium source (e.g., DCl purity) and storage conditions (e.g., exposure to moisture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
